5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring, a sulfonamide group, and an oxoindoline moiety, making it a complex and interesting molecule for various scientific applications.
Mechanism of Action
Target of Action
The primary targets of 5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they interact with a variety of cellular targets .
Mode of Action
The specific mode of action of This compound Indole derivatives have been reported to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Indole derivatives have been reported to exhibit notable cytotoxicity toward human cancer cell lines , suggesting that these compounds may induce cellular apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Oxoindoline Moiety: The oxoindoline moiety can be synthesized through the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving α-thiocyanato ketones and potassium t-butoxide under microwave irradiation.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the oxoindoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds also feature an oxoindoline moiety and have shown significant anticancer activity.
Indole derivatives: Compounds like indole-3-acetic acid and its derivatives have similar biological activities.
Uniqueness
5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and oxoindoline moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-8-2-5-13(19-8)20(17,18)15-10-3-4-11-9(6-10)7-12(16)14-11/h2-6,15H,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHMFWSJVZAUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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